4-iodo-3-methoxy-1H-pyrazole
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Overview
Description
4-Iodo-3-methoxy-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a methoxy group at the third position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-3-methoxy-1H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.
Mode of Action
For instance, Mycocyclosin synthase catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .
Biochemical Pathways
It is known to interact with enzymes involved in alcohol metabolism and mycocyclosin synthesis . The downstream effects of these interactions are yet to be fully understood.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log P values suggest moderate lipophilicity, which may influence its distribution and elimination .
Result of Action
It is suggested that the compound may have potential pharmacological effects, including antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles, a family of compounds to which 4-Iodo-3-methoxy-1H-pyrazole belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-1H-pyrazole typically involves the iodination of 3-methoxy-1H-pyrazole. One common method is the reaction of 3-methoxy-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to a dihydropyrazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 4-substituted-3-methoxy-1H-pyrazoles.
Oxidation: Formation of 3-methoxy-4-oxo-1H-pyrazole.
Reduction: Formation of 3-methoxy-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
Chemistry: 4-Iodo-3-methoxy-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are screened for activity against various biological targets.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their ability to modulate biological pathways involved in diseases such as cancer, infections, and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.
Comparison with Similar Compounds
3-Methoxy-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-1H-pyrazole: Lacks the methoxy group, which affects its solubility and reactivity.
4-Bromo-3-methoxy-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness: 4-Iodo-3-methoxy-1H-pyrazole is unique due to the presence of both the iodine atom and the methoxy group. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other pyrazole derivatives. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-iodo-5-methoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAILQXICKUNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350325-05-1 |
Source
|
Record name | 4-iodo-3-methoxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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